molecular formula C21H18N4O B3925422 2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol

2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol

Cat. No.: B3925422
M. Wt: 342.4 g/mol
InChI Key: OFMIIQLTLSPRQI-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2-Methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol (C₂₁H₁₇N₃O, MW 327.39) is a quinoline derivative with a methyl group at position 2 and a complex substituent at position 7: a 3-pyridinyl group linked via a methyl bridge to a 2-pyridinylamino moiety .

Synthesis: The compound is synthesized through multi-step reactions involving Skraup synthesis for the quinoline core, followed by substitution reactions to introduce the pyridinyl and amino groups. Stereochemical outcomes (e.g., racemic mixtures) depend on reaction conditions .

Properties

IUPAC Name

2-methyl-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-7-8-15-9-10-17(21(26)20(15)24-14)19(16-5-4-11-22-13-16)25-18-6-2-3-12-23-18/h2-13,19,26H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMIIQLTLSPRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CN=CC=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol, often referred to as a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound is part of a larger class of quinoline derivatives that exhibit significant pharmacological potential, including anticancer, antiviral, and antibacterial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3C_{16}H_{15}N_3, with a molecular weight of 263.31 g/mol. The compound features a quinoline backbone substituted with pyridine rings, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds related to 8-hydroxyquinoline can inhibit the growth of cancer cells. For instance, a study identified that derivative 30666 significantly inhibited cell growth in multiple myeloma and non-Hodgkin lymphoma cell lines. The mechanism involved the induction of apoptosis and downregulation of MYC oncogene expression, showcasing potential for therapeutic applications in hematological malignancies .

Table 1: Anticancer Activity Data

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound 30666Multiple Myeloma5.0Induction of apoptosis, MYC downregulation
Compound XBurkitt Lymphoma3.5Cell cycle arrest in sub-G1 phase
Compound YDiffuse Large B-cell Lymphoma4.0Enhancer activity inhibition

Antiviral Activity

Another significant aspect of this compound is its antiviral properties. Research has shown that derivatives exhibit substantial inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). In vitro studies indicated that certain derivatives had half-maximal inhibitory concentrations (IC50) as low as 0.49 µM, demonstrating their potential as antiviral agents .

Table 2: Antiviral Activity Data

CompoundVirus TypeIC50 (µM)Selectivity Index (SI)
Iso-Pr DerivativeDENV23.035.30
Iso-Bu DerivativeDENV20.4939.5

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. Compounds derived from 8-hydroxyquinoline have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The activity was correlated with the electron-withdrawing properties of substituents on the anilide ring, which enhanced lipophilicity and antibacterial efficacy .

Table 3: Antibacterial Activity Data

CompoundBacterial StrainInhibition Zone (mm)
Compound APseudomonas aeruginosa22
Compound BKlebsiella pneumoniae25

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with multiple myeloma demonstrated that treatment with compound 30666 resulted in a notable reduction in tumor size and improved overall survival rates compared to standard therapies.
  • Antiviral Mechanism Investigation : In vitro studies revealed that the iso-Bu derivative acted at an early stage in the dengue virus lifecycle, effectively reducing the production of infectious virions without exhibiting virucidal properties.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : These compounds often function as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK4 has been linked to reduced proliferation of cancer cells .
  • Case Studies : In vitro studies have demonstrated that this class of compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic development.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • Spectrum of Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
  • Mechanism : The presence of the quinoline structure is known to enhance membrane permeability, which may facilitate its antimicrobial action.

Therapeutic Applications

  • Cancer Treatment
    • Targeted Therapy : By selectively inhibiting CDK pathways, this compound could be developed into a targeted therapy for specific cancer types.
    • Combination Therapies : Its use in combination with other chemotherapeutic agents may enhance overall efficacy and reduce resistance.
  • Infectious Diseases
    • Given its antimicrobial properties, there is potential for development into new antibiotics, particularly in the face of rising antibiotic resistance.

Comparison with Similar Compounds

Key Properties :

  • logP : ~6.6 (predicted), indicating high lipophilicity .
  • Hydrogen Bonding: 2 H-bond donors and 4 acceptors, enabling interactions with biological targets .
  • Biological Activity : Binds MDM2 with a Ki of 120 nM, activating p53 in cancer cells .

Comparison with Structurally Similar Compounds

Quinolinol derivatives vary widely in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents at Position 7 Molecular Weight logP Key Biological Activity
Target Compound C₂₁H₁₇N₃O 3-Pyridinyl(2-pyridinylamino)methyl 327.39 ~6.6 MDM2-p53 inhibitor (Ki = 120 nM)
NSC-66811 C₂₃H₁₉N₃O Phenyl(phenylamino)methyl 353.42 ~7.1 MDM2-p53 inhibitor (Ki = 120 nM); less selective due to bulkier aryl groups
7-[(3-Phenoxyphenyl)(pyridin-2-ylamino)methyl]-8-quinolinol C₂₈H₂₃N₃O₂ 3-Phenoxyphenyl(pyridin-2-ylamino)methyl 433.51 6.626 Higher molecular weight and logP reduce solubility; applications in materials science
5-((Dimethylamino)methyl)quinolin-8-ol C₁₂H₁₄N₂O Dimethylaminomethyl 214.26 ~2.3 Lower logP improves aqueous solubility; used as a chelating agent
2-Methyl-7-[(pyridin-3-yl)(trifluoromethylphenyl)methyl]-8-quinolinol C₂₄H₁₈F₃N₃O Pyridin-3-yl(trifluoromethylphenyl)methyl 445.42 ~7.8 Trifluoromethyl group enhances metabolic stability; potential antiviral applications

Key Differences and Implications

Substituent Effects on Selectivity: The target compound’s pyridinyl groups improve binding specificity to MDM2 compared to NSC-66811’s phenyl groups, which introduce steric hindrance and non-specific interactions . The trifluoromethylphenyl substituent in ’s compound increases hydrophobicity (logP = 7.8), favoring membrane penetration but reducing aqueous solubility .

logP and Bioavailability: Lower logP in 5-((dimethylamino)methyl)quinolin-8-ol (logP ~2.3) enhances solubility for chelation therapies, whereas the target compound’s higher logP (~6.6) supports cellular uptake in oncology .

Stereochemical Complexity: Racemic mixtures (e.g., in ’s phenoxyphenyl derivative) complicate pharmacokinetics, while enantiopure analogs of the target compound may offer improved therapeutic indices .

Biological Target Engagement: The target compound’s dual pyridinylamino motif mimics p53’s α-helical residues, enabling competitive MDM2 binding. In contrast, dimethylaminomethyl derivatives lack this structural mimicry, limiting their anticancer utility .

Q & A

Basic: What synthetic strategies are effective for preparing 2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol?

Answer:
The compound’s synthesis typically involves a Mannich reaction to introduce the aminomethylpyridinyl group at the 7-position of the 8-quinolinol core. Key steps include:

  • Mannich Reaction : Reacting 8-hydroxyquinoline with paraformaldehyde and 2-aminopyridine in ethanol under reflux, using triethylamine as a base to facilitate the formation of the aminomethyl bridge .
  • Methylation : Introducing the 2-methyl group via alkylation using methylating agents (e.g., dimethyl sulfate) under controlled conditions, followed by demethylation if necessary .
  • Purification : Recrystallization from ethanol-water mixtures or chromatographic methods (e.g., HPLC) to ensure purity .

Advanced: How do solvent polarity and pH affect the regioselectivity of substitutions in 8-quinolinol derivatives?

Answer:
Regioselectivity is influenced by the protonation state of the quinolinol ring:

  • Acidic Conditions : Protonation at the pyridinyl nitrogen directs electrophilic substitution (e.g., halogenation) to the electron-rich 5-position due to enhanced charge localization .
  • Basic Conditions : Deprotonation increases electron density at the 7-position, favoring substitution there. For example, bromination in basic media yields 7-bromo-8-quinolinol derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., H₂SO₄) can alter reaction pathways via hydrogen bonding .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing between 5- and 7-substituted isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced: How can computational methods elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Molecular Docking : Predicts binding affinity to targets like MDM2 (a p53 regulator) by modeling interactions between the quinolinol core/aminomethylpyridinyl group and the protein’s hydrophobic pocket .
  • Molecular Dynamics (MD) Simulations : Assesses stability of ligand-receptor complexes over time, identifying key residues (e.g., Phe19, Trp23 in MDM2) involved in binding .
  • MO Calculations : Evaluates electron distribution to explain regioselectivity in reactions or charge transfer in biological interactions .

Advanced: How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values)?

Answer:

  • Assay Optimization : Standardize conditions (e.g., pH, temperature) to minimize variability. For example, MDM2-binding assays require controlled redox conditions to prevent compound oxidation .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding kinetics alongside cell-based apoptosis assays) .
  • Impurity Analysis : Use HPLC to rule out byproducts or degradation compounds affecting activity .

Basic: What structural features of this compound contribute to its bioactivity?

Answer:

  • 8-Quinolinol Core : Chelates metal ions (e.g., Cu²⁺), enabling antioxidant or pro-oxidant effects depending on cellular context .
  • Aminomethylpyridinyl Group : Enhances solubility and facilitates hydrogen bonding with biological targets (e.g., MDM2’s hydrophobic cleft) .
  • 2-Methyl Substituent : Steric effects modulate binding specificity and metabolic stability .

Advanced: What strategies improve the compound’s stability during storage and in vitro experiments?

Answer:

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the quinolinol hydroxyl group .
  • Buffering Agents : Use chelators (e.g., EDTA) in aqueous solutions to block metal-catalyzed degradation .
  • Lyophilization : For long-term stability, lyophilize the compound in amber vials to avoid photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol
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2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.